molecular formula C28H41N3O4 B1671029 1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- CAS No. 342394-93-8

1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-

Número de catálogo: B1671029
Número CAS: 342394-93-8
Peso molecular: 483.6 g/mol
Clave InChI: VBONNDPACFTZMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- (hereafter referred to by its common name aplaviroc (APL)) is a spirodiketopiperazine (SDP) derivative with a complex bicyclic structure. Its molecular formula is C₃₃H₄₃N₃O₆, and it has a molecular weight of 577.72 g/mol . Aplaviroc is a potent antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells. Its structure includes a 1,4,9-triazaspiro[5.5]undecane core substituted with a cyclohexylmethyl group, a butyl chain, and a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl moiety, which collectively enhance its binding affinity and selectivity for CCR5 . Aplaviroc has been studied extensively as a therapeutic candidate for HIV-1 infection due to its ability to block viral entry while exhibiting favorable pharmacokinetic properties .

Propiedades

Número CAS

342394-93-8

Fórmula molecular

C28H41N3O4

Peso molecular

483.6 g/mol

Nombre IUPAC

1-butyl-3-(cyclohexylmethyl)-9-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione

InChI

InChI=1S/C28H41N3O4/c1-2-3-13-31-26(32)23(18-21-7-5-4-6-8-21)29-27(33)28(31)11-14-30(15-12-28)20-22-9-10-24-25(19-22)35-17-16-34-24/h9-10,19,21,23H,2-8,11-18,20H2,1H3,(H,29,33)

Clave InChI

VBONNDPACFTZMX-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5

SMILES canónico

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

E913;  E 913;  E-913.

Origen del producto

United States

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de E913 implica la formación de un núcleo de espirodicetópiperazina. Los pasos clave incluyen:

  • Reacciones de ciclación para formar el anillo de dicetópiperazina.
  • Introducción de varios sustituyentes para mejorar la bioactividad.
  • Optimización de las condiciones de reacción para lograr un alto rendimiento y pureza.

Métodos de producción industrial: La producción industrial de E913 probablemente implicaría:

Análisis De Reacciones Químicas

Tipos de reacciones: E913 se somete a varios tipos de reacciones químicas, que incluyen:

    Oxidación: E913 puede oxidarse en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en E913, alterando potencialmente su bioactividad.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el núcleo de espirodicetópiperazina, mejorando sus propiedades.

Reactivos y condiciones comunes:

    Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: Diversos agentes halogenantes y nucleófilos en condiciones controladas.

Productos principales:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Recent studies have focused on the optimization of compounds similar to 1,4,9-triazaspiro(5.5)undecane derivatives for their activity against various biological targets. A notable study reported the development of derivatives with enhanced potency against the METTL3 protein complex, which plays a crucial role in RNA modifications linked to cancer and other diseases . The optimization process led to a compound with an IC50 value of 5 nM, indicating strong efficacy in cellular models.

Anticancer Activity

The applications of this compound extend into oncology. Research indicates that triazaspiro compounds can modulate epigenetic regulators involved in cancer progression. By targeting specific pathways associated with tumor growth and metastasis, these compounds may serve as potential therapeutic agents for various cancers .

Neurological Disorders

Another promising area is the exploration of triazaspiro compounds in treating neurological conditions. Their ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Studies are investigating their effects on neurotransmitter systems and neuroinflammation, which are critical in conditions like Alzheimer's disease and multiple sclerosis.

Antiviral Properties

Preliminary research has indicated that certain derivatives of triazaspiro compounds exhibit antiviral activity. This is particularly relevant in the context of viral infections where modulation of host cell machinery can inhibit viral replication. Ongoing studies are evaluating their effectiveness against specific viral targets .

Case Study 1: Cancer Treatment

In a study involving acute myeloid leukemia (AML) cell lines, a derivative of 1,4,9-triazaspiro(5.5)undecane was tested for its ability to reduce m6A RNA methylation levels. The results demonstrated significant reductions in m6A levels, correlating with decreased cell viability and proliferation . This suggests that targeting RNA modifications could be a viable strategy for cancer therapy.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotection using triazaspiro compounds highlighted their potential to mitigate oxidative stress in neuronal cells. These compounds demonstrated a capacity to reduce markers of inflammation and apoptosis in vitro, suggesting they could be developed into treatments for neurodegenerative diseases .

Mecanismo De Acción

E913 ejerce sus efectos antagonizando el receptor CCR5, que es crucial para la entrada del VIH-1 en las células huésped. El compuesto bloquea específicamente la unión de la proteína inflamatoria de macrófagos-1 a CCR5, inhibiendo la capacidad del virus para infectar células. Este mecanismo implica:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Triazaspiro[5.5]undecane derivatives are a versatile class of compounds with diverse biological targets. Below, aplaviroc is compared to structurally and functionally related compounds across three categories:

CCR5 Inhibitors

Aplaviroc belongs to a class of CCR5 inhibitors that includes maraviroc (MVC) , TAK-779 , and SCH-C . These compounds share the ability to block HIV-1 entry but differ in structural motifs and potency:

  • Maraviroc (MVC): A smaller, non-spirocyclic compound with a tropane core. MVC has a lower molecular weight (513.67 g/mol) and higher oral bioavailability compared to aplaviroc but a narrower antiviral spectrum .
  • TAK-779 : A quaternary ammonium derivative with a bicyclic structure. While potent, TAK-779 suffers from poor oral absorption and was discontinued in clinical trials .
  • SCH-C : A spirocyclic piperidine derivative. SCH-C exhibited suboptimal selectivity and cardiac toxicity, limiting its clinical utility .

Key Differentiator : Aplaviroc’s spirodiketopiperazine core and benzodioxin substituent confer enhanced CCR5 binding and reduced off-target effects compared to earlier analogs .

METTL3 Inhibitors

Recent derivatives of the triazaspiro[5.5]undecane scaffold have been optimized for inhibition of METTL3, an RNA methyltransferase implicated in cancer and viral infections:

  • UZH2 (Compound 22) : A METTL3 inhibitor with an IC₅₀ of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. UZH2 features pyrimidine and phenyl substituents instead of benzodioxin, enabling selective METTL3 binding .
  • Compound 10 : A METTL3-targeting derivative with a GI₅₀ of 70 μM in PC-3 cells, demonstrating lower potency than UZH2 but retaining selectivity over other RNA methyltransferases .

Key Differentiator : Aplaviroc’s benzodioxin group directs its activity toward CCR5, whereas METTL3 inhibitors prioritize pyrimidine and aromatic substituents for RNA methyltransferase engagement .

Chemokine Receptor Antagonists with Structural Similarity

  • GRL-117C : A CCR5 inhibitor with a triazaspiro[5.5]undecane core but lacking the benzodioxin moiety. GRL-117C showed comparable antiviral activity to aplaviroc but inferior metabolic stability .
  • Crystalline Form of (3R)-1-butyl-2,5-dioxo-3-((1R)-1-hydroxy-1-cyclohexylmethyl)-9-(4-(4-carboxyphenyloxy)phenylmethyl)-1,4,9-triazaspiro[5.5]undecane hydrochloride: This non-solvated crystal form of an aplaviroc analog demonstrated improved scalability and safety as a chemokine receptor antagonist .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Triazaspiro[5.5]undecane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Target Key Activity Data Reference
Aplaviroc (APL) C₃₃H₄₃N₃O₆ 577.72 CCR5 IC₅₀: <10 nM (HIV-1 inhibition)
UZH2 (METTL3 Inhibitor) C₂₇H₃₄N₆O₂ 474.61 METTL3 IC₅₀: 5 nM (TR-FRET assay)
Maraviroc (MVC) C₂₉H₄₁F₂N₅O 513.67 CCR5 EC₅₀: 2.0 nM (HIV-1 inhibition)
SCH-C C₂₉H₃₅ClN₄O₃ 523.07 CCR5 Discontinued due to cardiac toxicity
GRL-117C C₃₁H₄₀N₄O₅ 548.68 CCR5 Comparable potency to aplaviroc

Table 2: Key Structural Modifications and Their Effects

Compound Core Structure Key Substituents Impact on Activity
Aplaviroc Spirodiketopiperazine Benzodioxin, cyclohexylmethyl Enhanced CCR5 binding and selectivity
UZH2 Spirodiketopiperazine Pyrimidine, phenyl High METTL3 inhibition, RNA modification
Crystalline Derivative Spirodiketopiperazine Carboxyphenyloxy, hydroxycyclohexylmethyl Improved crystallinity and safety profile

Actividad Biológica

1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to the class of spirodiketopiperazines and is characterized by its triazaspiro framework containing three nitrogen atoms in the spirocycle. The presence of various substituents, including a butyl group and a cyclohexylmethyl moiety, enhances its structural complexity and potential biological activity.

Research indicates that compounds with a similar triazaspiro framework exhibit significant biological activities, particularly as antagonists for chemokine receptors such as CCR5. These activities are crucial in developing therapeutic agents against diseases like HIV. The unique structural features of this compound may contribute to its potential efficacy in inhibiting viral entry by blocking receptor interactions.

Key Findings:

  • CCR5 Antagonism: The compound has shown promise as a CCR5 antagonist, which is vital for inhibiting HIV entry into host cells.
  • Molecular Docking Simulations: Studies utilizing molecular docking simulations have provided insights into how these compounds inhibit receptor activity and block HIV entry.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1,4,9-triazaspiro(5.5)undecane derivatives has been explored to identify key features contributing to their biological activity. The following table summarizes the comparison of similar compounds:

Compound NameStructure TypeBiological ActivityNotable Features
1-Benzyl-2,6-diarylpiperidin-4-onePiperidine derivativeAntiviral activityContains diaryl groups
1-(3-Hydroxybutyl)-3-isobutyl-9-(4-phenoxybenzyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dioneSpirodiketopiperazineCCR5 antagonistHydroxybutyl substitution
MaravirocCCR5 antagonistAnti-HIV activitySelective for CCR5
TAK-220Piperidine derivativeAnti-HIV activityPotent inhibitor of HIV entry

The uniqueness of this compound lies in its specific combination of substituents and structural configuration that may enhance its selectivity and efficacy against specific targets compared to other compounds.

Inhibition Studies

In one study focusing on the optimization of METTL3 inhibitors derived from similar spirodiketopiperazine scaffolds, researchers reported significant improvements in potency (up to 1400-fold) through structural modifications. The lead compound demonstrated an IC50 value of 0.005 μM in TR-FRET assays . This highlights the potential for derivatives of 1,4,9-triazaspiro(5.5)undecane to be developed into effective therapeutic agents.

ADME Properties

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are critical for the development of any therapeutic agent. Early studies on derivatives have shown mixed results concerning stability and metabolic degradation; however, some candidates exhibited favorable cell permeability and metabolic stability .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this spiro-triazaspiro compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of spiro compounds often involves cyclization reactions using ketones or aldehydes with bifunctional nucleophiles. For example, analogous spiro structures (e.g., 4-imino-3-azaspiro derivatives) have been synthesized via sequential reactions of cyclohexanone with malononitrile and amines in ethanol under basic conditions (KOH or NaOEt) . Key optimization steps include:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Catalyst screening : Transition metals (e.g., Pd/C) could improve cyclization efficiency.
  • Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate the target compound.

Table 1: Example Reaction Conditions for Analogous Spiro Compounds

ReagentSolventTemperatureYield (%)Reference
Malononitrile + KOHEthanol70°C62
NaOEt + DMFDMF80°C55

Advanced: How can molecular modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:
Computational approaches like molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are critical. Steps include:

Target preparation : Retrieve the 3D structure of the target protein (e.g., from PDB) and optimize protonation states using tools like PROPKA.

Ligand parameterization : Generate force field parameters for the compound using GAFF2 and AM1-BCC charges.

Docking : Perform blind docking to identify potential binding pockets, followed by focused simulations.

Free energy calculations : Use MM-PBSA or MM-GBSA to estimate binding affinities .

Validation : Compare predicted binding poses with experimental SAR data (if available) to refine models.

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR (500 MHz or higher) in DMSO-d6 to resolve spirocyclic and substituent signals. NOESY can confirm stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., expected [M+H]+^+ peak).
  • IR Spectroscopy : Identify carbonyl (1650–1750 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches.
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks .

Critical Tip : Cross-validate data with computational NMR chemical shift predictions (e.g., using ACD/Labs or Gaussian) to resolve ambiguities .

Advanced: How to design an environmental fate study to assess this compound’s persistence in aquatic systems?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies :

Lab-scale testing :

  • Hydrolysis : Expose the compound to buffered solutions (pH 4, 7, 9) at 25°C and 50°C. Analyze degradation via HPLC-UV.
  • Photolysis : Use simulated sunlight (Xe lamp) to measure half-life in water.

Microcosm studies : Introduce 14C^{14}C-labeled compound into sediment-water systems. Track mineralization (CO2_2 release) and transformation products using LC-MS/MS.

Field validation : Deploy passive samplers in contaminated sites to monitor bioaccumulation in benthic organisms.

Table 2: Key Parameters for Hydrolysis Testing

pHTemperatureSampling Intervals (h)Analytical Method
425°C0, 24, 48, 72HPLC-UV
950°C0, 12, 24, 36HPLC-UV

Advanced: How to address contradictions in reported solubility data across studies?

Methodological Answer:
Discrepancies often arise from variations in experimental conditions. Resolve them by:

Standardize protocols : Follow IUPAC guidelines for solubility measurements (e.g., shake-flask method with controlled pH and ionic strength) .

Control variables :

  • Use HPLC-grade solvents.
  • Pre-saturate solvents with the compound to avoid supersaturation artifacts.

Statistical analysis : Apply ANOVA to compare datasets and identify outliers.

Cross-validate : Use computational tools (e.g., COSMO-RS) to predict solubility and compare with empirical results .

Case Study : For structurally similar spiro compounds, discrepancies in DMSO solubility were resolved by controlling water content (<0.1%) in the solvent .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps.
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, rinse immediately with 10% ethanol-water solution, followed by soap and water .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation.

Note : Conduct a hazard assessment using tools like CAMEO Chemicals to identify incompatibilities (e.g., strong oxidizers) .

Advanced: How to evaluate the compound’s metabolic stability using in vitro assays?

Methodological Answer:

Hepatic microsomal assays :

  • Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH.
  • Terminate reactions at 0, 15, 30, and 60 min with acetonitrile.
  • Quantify parent compound depletion via LC-MS/MS.

CYP enzyme phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

Data interpretation : Calculate intrinsic clearance (CLint_{int}) using the well-stirred model. Compare with reference compounds (e.g., verapamil for high CLint_{int}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-
Reactant of Route 2
1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.